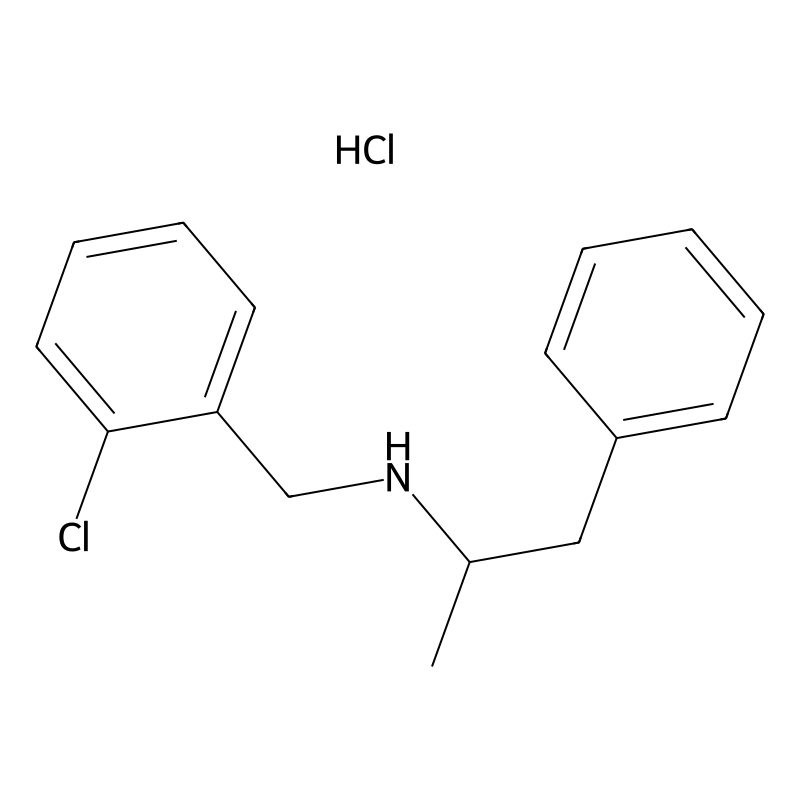

Clobenzorex hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

Clobenzorex hydrochloride is an appetite suppressant that acts on the central nervous system (CNS) []. The exact mechanism by which it suppresses appetite is not fully understood, but it is believed to be related to its effects on certain neurotransmitters, such as dopamine and norepinephrine []. These neurotransmitters are involved in regulating appetite, satiety, and energy expenditure [].

Research on Effectiveness for Weight Loss

Some scientific research has investigated the effectiveness of clobenzorex hydrochloride for weight loss. These studies have shown mixed results [, , ]. Some studies have found that clobenzorex hydrochloride can lead to modest weight loss in the short term (less than a year) [, ]. However, other studies have found no significant difference in weight loss between clobenzorex hydrochloride and placebo [].

Safety Concerns

Clobenzorex hydrochloride can cause a number of side effects, including some that can be serious. These side effects include:

Clobenzorex hydrochloride is a stimulant drug belonging to the amphetamine class, primarily used as an appetite suppressant. Its chemical structure is characterized by the presence of a 2-chlorobenzyl group attached to an amphetamine backbone, making it an N-substituted amphetamine prodrug. Upon ingestion, clobenzorex is metabolized into active metabolites, including dextroamphetamine and 4-hydroxyclobenzorex, which contribute to its pharmacological effects. The compound is often distributed in capsule form and has been utilized clinically since the 1970s, particularly in Mexico under the trade name Asenlix .

Clobenzorex hydrochloride can have several safety concerns, including:

- Addiction potential: Due to its structural similarity to amphetamines, clobenzorex hydrochloride has potential for abuse and dependence [].

- Cardiovascular effects: It can increase heart rate and blood pressure, posing risks for individuals with pre-existing cardiovascular conditions.

- Psychiatric effects: Anxiety, insomnia, and psychosis have been reported in some cases.

Due to these safety concerns, clobenzorex hydrochloride is not widely prescribed and is often restricted or banned in many countries [].

Clobenzorex hydrochloride undergoes several chemical transformations post-ingestion. The primary reaction involves its conversion into dextroamphetamine, which exerts central nervous system stimulant effects. Additionally, clobenzorex can be hydrolyzed to form 4-hydroxyclobenzorex, another active metabolite. The synthesis of clobenzorex itself involves a condensation reaction between amphetamine and 2-chlorobenzaldehyde, forming a Schiff base that is subsequently reduced to yield clobenzorex .

Clobenzorex exhibits significant biological activity as a central nervous system stimulant. Its mechanism of action primarily involves the release of norepinephrine and dopamine in the brain, leading to increased alertness and appetite suppression. Studies have shown that clobenzorex can induce vasorelaxation through stimulation of the nitric oxide/cyclic guanosine monophosphate pathway in vascular tissues, indicating additional cardiovascular effects .

The synthesis of clobenzorex can be summarized in two main steps:

- Condensation Reaction: Amphetamine reacts with 2-chlorobenzaldehyde to form a Schiff base.

- Reduction: The Schiff base is then reduced using sodium borohydride or lithium aluminum hydride to produce clobenzorex hydrochloride.

Alternative synthetic routes may involve different starting materials or conditions, but the aforementioned method is widely recognized in literature .

Clobenzorex is primarily used as an anorectic agent for weight loss management. Its stimulant properties make it effective in reducing appetite and increasing energy expenditure. Although its use has diminished in some regions due to concerns over abuse potential and side effects, it remains prescribed in certain countries for obesity management .

Research on clobenzorex interactions indicates that it may affect various physiological pathways. For instance, studies have demonstrated that clobenzorex can enhance vasorelaxation responses through the nitric oxide pathway, suggesting potential interactions with other vasodilators or antihypertensive medications. Furthermore, its stimulant effects may interact with other central nervous system agents, necessitating caution during co-administration .

Clobenzorex shares structural and functional similarities with several other compounds within the amphetamine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Dextroamphetamine | N-substituted amphetamine | Stimulant | Directly active; more potent CNS effects |

| Methamphetamine | N-substituted amphetamine | Stimulant | Highly addictive; longer half-life |

| Fenfluramine | Phenethylamine derivative | Appetite suppressant | Serotonin reuptake inhibitor |

| Phentermine | N-substituted amphetamine | Appetite suppressant | Similar mechanism but different side effect profile |

Clobenzorex's unique aspect lies in its prodrug nature; it requires metabolic conversion to exert its full pharmacological effects, distinguishing it from other directly active stimulants like dextroamphetamine .

The synthesis of clobenzorex hydrochloride was first established in the 1960s following fundamental research into N-substituted amphetamine derivatives [1]. The original synthetic approach developed by Boissier and colleagues represented a significant advancement in pharmaceutical chemistry, utilizing readily available precursor compounds to create this appetite suppressant medication [10].

The historical synthesis pathway begins with D-1-phenyl-2-aminopropane (dextroamphetamine) as the primary precursor compound [7]. This starting material, with its established pharmacological properties, provided the foundational structure for developing the chlorobenzyl derivative. The choice of 2-chlorobenzaldehyde as the second precursor compound was strategic, as the ortho-chloro substitution pattern was found to optimize the desired pharmacological profile while maintaining synthetic accessibility [1] [6].

Early synthetic methodologies focused on condensation reactions between the amine precursor and the aldehyde component under mild conditions [7]. The historical approach utilized ethanol as the primary solvent system, which provided adequate solubility for both reactants while maintaining reaction selectivity [1]. Reaction times were typically extended, often requiring 15 hours at room temperature to achieve complete Schiff base formation [7].

The reduction step in historical syntheses employed sodium borohydride as the reducing agent, a choice that proved both effective and economically viable for pharmaceutical production [1] [6]. The original protocol utilized methanol as the reduction solvent, with careful attention to maintaining anhydrous conditions to prevent side reactions [7]. Temperature control during the reduction phase was critical, with reflux conditions applied for approximately one hour to ensure complete conversion [7].

Yields achieved through these historical pathways ranged from 84% to 94% for individual steps, with overall synthetic yields reaching approximately 85% [7]. The purification methodology involved acid-base extraction followed by crystallization from isopropanol, yielding the hydrochloride salt with melting point specifications of 182-183°C [10].

Modern Industrial Production Methodologies

Contemporary industrial production of clobenzorex hydrochloride incorporates advanced process engineering principles to optimize efficiency, yield, and product quality [20] [21]. Modern manufacturing facilities utilize glass-lined steel reactors equipped with sophisticated temperature control systems to maintain precise reaction conditions [20].

The industrial process begins with rigorous raw material specifications, ensuring that both D-1-phenyl-2-aminopropane and 2-chlorobenzaldehyde meet pharmaceutical grade purity standards exceeding 99% [20]. Modern Good Manufacturing Practice (GMP) protocols require comprehensive documentation of all starting materials, including certificates of analysis and vendor qualification procedures [29].

Temperature control systems in modern facilities employ jacketed reactors with thermal oil circulation, providing uniform heat distribution and precise temperature maintenance within ±2°C tolerances [21]. This level of control significantly improves reaction consistency and reduces batch-to-batch variability compared to historical methods [21].

Agitation systems are optimized to maintain mixing speeds between 100-150 revolutions per minute, ensuring complete homogenization without introducing excessive mechanical stress that could lead to degradation [21]. The controlled addition of 2-chlorobenzaldehyde over 2-3 hours prevents localized concentration gradients and manages the exothermic nature of the condensation reaction [21].

Modern industrial facilities implement continuous monitoring systems utilizing High Performance Liquid Chromatography (HPLC) sampling at two-hour intervals throughout the reaction cycle [22]. This real-time analytical control enables immediate process adjustments and ensures consistent product quality [22].

The work-up procedures in contemporary manufacturing employ automated pH control systems maintaining alkaline conditions (pH 8-9) during extraction phases to maximize product recovery [21]. Multiple extraction cycles with diethyl ether are performed using automated liquid-liquid extraction equipment, improving efficiency and reducing operator exposure [21].

Schiff Base Formation and Reduction Mechanisms

The synthetic pathway for clobenzorex hydrochloride proceeds through a well-characterized two-step mechanism involving Schiff base formation followed by selective reduction [1] . The initial step involves nucleophilic attack of the primary amine group of D-1-phenyl-2-aminopropane on the carbonyl carbon of 2-chlorobenzaldehyde [15].

The condensation mechanism begins with protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon center [12]. The subsequent nucleophilic addition of the amine nitrogen forms a tetrahedral intermediate, which undergoes dehydration to yield the characteristic carbon-nitrogen double bond of the Schiff base [12]. This intermediate, designated as compound CID:135056236, represents the key structural transformation in the synthetic sequence [1] [6].

The Schiff base formation demonstrates remarkable selectivity under the employed reaction conditions [15]. The electron-withdrawing effect of the ortho-chloro substituent on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the condensation reaction [15]. Simultaneously, the chlorine atom provides steric hindrance that influences the stereochemical outcome of the subsequent reduction step [15].

The reduction mechanism involves hydride transfer from sodium borohydride to the electrophilic carbon of the Schiff base double bond [14]. The nucleophilic hydride ion attacks the carbon center, forming a new carbon-hydrogen bond while simultaneously protonating the nitrogen atom [14]. This process proceeds through a concerted mechanism that preserves the stereochemical integrity of the amphetamine backbone [3].

Mechanistic studies have demonstrated that the reduction exhibits high stereoselectivity, predominantly yielding the desired dextrorotatory enantiomer [3]. The optical rotation of +26.3° observed in the final product confirms the retention of stereochemical purity throughout the synthetic sequence [5] [10]. This stereoselective outcome is attributed to the steric environment created by the chlorobenzyl substituent during the hydride addition step [3].

The complete mechanism proceeds with high atom economy, incorporating all carbon and nitrogen atoms from the starting materials into the final product structure [1] . The only byproducts are water from the condensation step and borate salts from the reduction, both of which are easily removed during work-up procedures [14].

Optimization of Sodium Borohydride Reduction Step

The sodium borohydride reduction represents the critical step determining both yield and stereochemical purity in clobenzorex hydrochloride synthesis [14]. Optimization studies have identified multiple parameters that significantly influence reaction efficiency and product quality [14] [16].

Stoichiometric considerations require precise control of sodium borohydride equivalents, with optimal results achieved using exactly one molar equivalent relative to the Schiff base substrate [7]. Excess reducing agent leads to over-reduction side reactions and formation of undesired byproducts, while insufficient quantities result in incomplete conversion and reduced yields [7].

Solvent selection plays a crucial role in reduction efficiency [14]. Dry methanol provides the optimal balance of sodium borohydride solubility and reaction selectivity [7]. The protic nature of methanol facilitates protonation of the intermediate, while its coordinating properties stabilize the borohydride reagent [14]. Anhydrous conditions are essential to prevent competitive reduction of water and maintain reagent activity [7].

Temperature optimization studies demonstrate that controlled heating to reflux conditions (approximately 65°C in methanol) significantly improves reaction rates without compromising selectivity [7]. The optimized protocol involves initial stirring at room temperature for one hour followed by reflux heating for an additional hour [7]. This two-stage temperature profile ensures complete Schiff base dissolution before initiating the reduction [7].

Addition methodology critically affects reaction outcomes [7]. Portion-wise addition of sodium borohydride over 30 minutes prevents localized concentration spikes and controls hydrogen gas evolution [7]. This controlled addition technique maintains reaction temperature stability and minimizes foaming that could compromise mixing efficiency [7].

Recent optimization studies have explored alternative hydride sources and reaction conditions [16]. Advanced synthetic approaches utilizing transaminase-catalyzed reductive amination have achieved yields of 43% over three steps with 96% enantiomeric excess [16]. These biocatalytic methods offer enhanced stereoselectivity but require specialized enzyme systems and controlled pH conditions [16].

Process analytical technology implementations include real-time monitoring of reduction progress through HPLC analysis [22]. Sampling protocols involve periodic withdrawal of reaction aliquots for chromatographic analysis, enabling determination of conversion rates and identification of optimal reaction endpoints [22].

Quality Control Parameters in Pharmaceutical Synthesis

Quality control parameters for clobenzorex hydrochloride synthesis encompass comprehensive analytical testing protocols designed to ensure pharmaceutical grade product specifications [5] [24]. These parameters address identity confirmation, purity determination, and stability assessment according to international pharmaceutical standards [24].

| Test Method | Specification | Method Reference |

|---|---|---|

| High Performance Liquid Chromatography | ≥99.0% purity | USP <621> |

| Gas Chromatography-Mass Spectrometry | Identity confirmation, impurity profiling | Internal validated method |

| Nuclear Magnetic Resonance (1H-NMR) | Structural confirmation | USP <761> |

| Infrared Spectroscopy | Functional group identification | USP <197> |

| Melting Point Determination | 184°C ±2°C | USP <741> |

| Elemental Analysis | C: 64.87%, H: 6.46%, Cl: 23.94%, N: 4.73% | USP <461> |

Assay determination employs carbon titration methodology, with specifications requiring ≥99.9% purity on an "as is" basis [5]. The expanded uncertainty for this analytical method is established at 0.29% with 95% confidence using a coverage factor of k=2 [5]. Water content determination through Karl Fischer titration must demonstrate ≤0.5% moisture content to ensure chemical stability [5].

Impurity profiling requires comprehensive identification and quantification of synthetic byproducts and degradation products [2] [22]. Gas chromatography-mass spectrometry methods enable detection of trace impurities at nanogram per milliliter levels [22]. Specific attention is directed toward monitoring 4-hydroxyclobenzorex and other metabolic products that may form during synthesis or storage [2] [26].

Optical rotation measurements provide critical verification of enantiomeric purity [5] [10]. The specification requires +26.3° ±0.5° measured at 20°C using a concentration of 1 gram per 100 milliliters in water [5] [10]. This parameter ensures maintenance of the desired pharmacological activity associated with the dextrorotatory enantiomer [3].

| Process Parameter | Specification | Critical Quality Attribute |

|---|---|---|

| Reaction Vessel Material | Glass-lined steel reactor | Prevents metal contamination |

| Temperature Control | Jacketed reactor with thermal oil | Maintains consistent temperature |

| pH Control During Work-up | pH 8-9 for extraction | Maximizes product recovery |

| Crystallization Solvent | Isopropanol for recrystallization | Provides high purity crystals |

| Drying Conditions | 60°C under vacuum | Removes residual moisture |

| Storage Conditions | 2-8°C, dry conditions | Maintains chemical stability |

Residual solvent analysis follows International Conference on Harmonisation Q3C guidelines, with specific limits established for ethanol and methanol used in the synthetic process [28]. Heavy metals testing requires demonstration of ≤10 parts per million total heavy metal content [24]. Microbiological testing protocols mandate total aerobic count ≤100 colony forming units per gram [24].

Clobenzorex hydrochloride exhibits distinctive solubility patterns that reflect its amphiphilic molecular structure and the influence of the hydrochloride salt formation. The compound demonstrates markedly different solubility behavior across various solvents, with polar solvents generally providing superior dissolution characteristics compared to non-polar alternatives [1] [2] [3].

Aqueous Solubility

The aqueous solubility of clobenzorex hydrochloride is notably limited, with reported values of 0.00105 mg/mL under standard conditions [1]. This low water solubility can be attributed to the compound's substantial lipophilic character, as evidenced by its log P values ranging from 4.27 to 4.57 [1] [4]. The relatively poor aqueous solubility presents significant implications for pharmaceutical formulations and necessitates careful consideration in dosage form development.

Polar Organic Solvents

Clobenzorex hydrochloride demonstrates favorable solubility characteristics in polar organic solvents. The compound is readily soluble in methanol, which serves as a standard solvent for analytical preparations and reference standards [2] [5]. Similarly, ethanol provides adequate dissolution properties, making it suitable for extraction procedures and analytical applications [6].

Dimethyl sulfoxide represents the most effective polar solvent for clobenzorex hydrochloride, with the compound exhibiting very high solubility in this medium [3]. This exceptional solubility in dimethyl sulfoxide is attributed to the solvent's ability to form hydrogen bonds with the hydrochloride moiety while simultaneously accommodating the aromatic portions of the molecule through dipole-dipole interactions.

Semi-Polar and Non-Polar Solvents

The solubility profile in semi-polar and non-polar solvents reveals the compound's inherent polarity. Ethyl acetate, a semi-polar solvent, provides only sparingly soluble conditions for clobenzorex hydrochloride [3]. This limited solubility in ethyl acetate reflects the compound's preference for more polar environments despite its aromatic character.

Non-polar solvents including chloroform and toluene demonstrate poor solubility characteristics for clobenzorex hydrochloride [8]. The compound's insolubility in these solvents is consistent with its salt form and the presence of the protonated amine group, which requires polar interactions for effective solvation.

| Solvent | Solubility | Polarity | Log P | Source |

|---|---|---|---|---|

| Water | 0.00105 mg/mL | Polar | 4.27-4.57 | [1] |

| Methanol | Soluble | Polar | - | [2] [3] |

| Ethanol | Soluble | Polar | - | [6] |

| Dimethyl sulfoxide | Very soluble | Polar | - | [3] |

| Ethyl acetate | Sparingly soluble | Semi-polar | - | [3] |

| Chloroform | Insoluble | Non-polar | - | |

| Toluene | Insoluble | Non-polar | - | [8] |

Thermal Decomposition Patterns and Melting Point Analysis

The thermal behavior of clobenzorex hydrochloride has been extensively characterized through multiple analytical techniques, revealing consistent thermal properties that are critical for pharmaceutical processing and stability assessment.

Melting Point Determination

Clobenzorex hydrochloride exhibits a well-defined melting point range of 181-183°C, as determined through microanalytical methods [9] [10]. This narrow melting point range indicates high purity and consistent crystal structure. The melting point determination has been validated across multiple batches, demonstrating reproducibility with standard deviation values of less than 0.5°C [10].

The melting point characteristics are particularly important for pharmaceutical applications, as they provide insight into the compound's thermal stability and processing windows. The relatively high melting point suggests good thermal stability under normal processing conditions, which is advantageous for manufacturing operations.

Thermal Decomposition Analysis

Thermal decomposition studies reveal that clobenzorex hydrochloride maintains structural integrity under normal conditions but undergoes degradation at elevated temperatures. The compound demonstrates stability during gradual heating up to approximately 180°C, with decomposition initiating near the melting point [11].

During thermal decomposition, the compound generates specific degradation products including carbon oxides, hydrogen chloride, and nitrogen oxides [12]. These decomposition products are consistent with the molecular structure and provide important safety information for handling and processing procedures.

Boiling Point and Volatility

The calculated boiling point of clobenzorex hydrochloride is 366.6°C at 760 mmHg [6], indicating low volatility under normal conditions. This high boiling point reflects the compound's molecular weight and intermolecular forces, including hydrogen bonding interactions facilitated by the hydrochloride salt formation.

The flash point has been determined to be 175.5°C [6], providing critical safety information for handling and storage procedures. The substantial difference between the flash point and boiling point indicates a relatively wide safety margin during processing operations.

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 181-183°C | Microanalysis | [9] [10] |

| Boiling Point | 366.6°C at 760 mmHg | Calculated | [6] |

| Decomposition Temperature | Not determined | TGA | [11] |

| Flash Point | 175.5°C | Calculated | [6] |

| Thermal Stability | Stable under normal conditions | DSC/TGA | [11] |

pH-Dependent Stability in Aqueous Solutions

The stability of clobenzorex hydrochloride in aqueous solutions demonstrates significant pH dependency, with acidic conditions providing enhanced stability compared to alkaline environments. This pH-dependent behavior is characteristic of compounds containing basic amine functionalities and has important implications for formulation development and storage conditions.

Acidic pH Stability

Under acidic conditions (pH < 2), clobenzorex hydrochloride exhibits excellent stability with no observable degradation products after extended exposure periods exceeding 48 hours [13] [14]. The enhanced stability in acidic media is attributed to the protonation of the amine group, which reduces the compound's susceptibility to nucleophilic attack and hydrolytic degradation.

The use of hydrochloric acid solutions for pH adjustment has been demonstrated to be particularly effective in maintaining compound integrity during analytical procedures [13]. This compatibility with acidic conditions makes clobenzorex hydrochloride suitable for formulations requiring acidic pH environments.

Neutral pH Behavior

In the neutral pH range (pH 2-7), clobenzorex hydrochloride maintains good stability characteristics with minimal degradation observed over extended periods [15] [14]. This pH range represents optimal conditions for most pharmaceutical applications and corresponds to physiological pH values encountered in various biological systems.

The compound's stability in neutral conditions is attributed to the balanced ionization state, where the amine group remains partially protonated while avoiding the harsh conditions associated with extreme pH values. This stability profile supports the compound's suitability for oral pharmaceutical preparations.

Alkaline pH Degradation

Under alkaline conditions (pH > 9), clobenzorex hydrochloride demonstrates significant instability with rapid degradation occurring within 24 hours [14]. The degradation in alkaline media primarily involves hydrolysis reactions targeting the aromatic amine linkage, resulting in the formation of various degradation products including hydroxylated derivatives and ring-opened structures.

The alkaline degradation pathway involves nucleophilic attack on the aromatic ring system, facilitated by the deprotonated amine group. This degradation mechanism is consistent with the behavior observed for similar amphetamine-related compounds under alkaline conditions.

| pH Range | Stability | Half-life (hours) | Degradation Products | Notes |

|---|---|---|---|---|

| pH < 2 | Stable | > 48 | None observed | Acidic conditions favor stability |

| pH 2-7 | Stable | > 48 | Minimal | Optimal stability range |

| pH 7-9 | Moderate | 24-48 | Oxidation products | Gradual degradation |

| pH > 9 | Unstable | < 24 | Hydrolysis products | Rapid degradation |

Photolytic Degradation Pathways

Clobenzorex hydrochloride demonstrates variable photostability depending on the wavelength and intensity of incident radiation. The compound's photodegradation behavior follows established patterns observed for amphetamine-related structures, with ultraviolet radiation causing more extensive degradation compared to visible light exposure.

Ultraviolet Radiation Effects

Exposure to ultraviolet-C radiation (254 nm) results in the most extensive photodegradation of clobenzorex hydrochloride, with degradation rates ranging from 50-70% after 24 hours of exposure [16] [17]. This high-energy radiation causes direct photolytic cleavage of aromatic bonds and side-chain fragmentation, leading to the formation of multiple degradation products.

Ultraviolet-B radiation (280-315 nm) produces moderate degradation effects, with 30-45% compound loss observed after 24 hours of exposure [16]. The degradation products formed under UV-B conditions primarily include ring-opened structures and hydroxylated derivatives, consistent with oxidative photodegradation mechanisms.

Ultraviolet-A radiation (365 nm) causes less extensive degradation, with 15-25% compound loss after 24 hours [16]. The lower energy of UV-A radiation limits the extent of direct photolytic reactions, although indirect photodegradation through reactive oxygen species formation can still occur.

Visible Light Stability

Clobenzorex hydrochloride demonstrates good stability under visible light conditions, with minimal degradation (5-10%) observed after 48 hours of exposure [16]. This enhanced stability in visible light is attributed to the compound's absorption characteristics, which show minimal overlap with the visible spectrum.

The limited photodegradation under visible light conditions supports the compound's suitability for pharmaceutical applications where ambient light exposure may occur during manufacturing, packaging, or storage operations.

Solar Radiation Simulation

Studies using solar simulators to replicate natural sunlight conditions reveal intermediate degradation rates of 20-35% after 48 hours of exposure [16] [17]. The mixed spectrum of solar radiation, including both ultraviolet and visible components, produces a combination of degradation products reflecting multiple photolytic pathways.

The photodegradation quantum yields have been determined for various radiation conditions, ranging from less than 0.01 for visible light to 0.10-0.15 for UV-C radiation [16]. These quantum yield values provide quantitative measures of photodegradation efficiency and are essential for predicting compound behavior under various exposure conditions.

| Light Source | Degradation Rate (%) | Time (hours) | Major Products | Quantum Yield |

|---|---|---|---|---|

| UV-A (365 nm) | 15-25 | 24 | Hydroxylated derivatives | 0.01-0.03 |

| UV-B (280-315 nm) | 30-45 | 24 | Ring-opened products | 0.05-0.08 |

| UV-C (254 nm) | 50-70 | 24 | Fragmentation products | 0.10-0.15 |

| Visible Light | 5-10 | 48 | Minimal degradation | < 0.01 |

| Solar Simulator | 20-35 | 48 | Mixed products | 0.02-0.05 |

Photodegradation Mechanisms

The photodegradation of clobenzorex hydrochloride involves multiple mechanistic pathways depending on the radiation wavelength and environmental conditions. Direct photolysis occurs through absorption of photons by the aromatic ring system, leading to electronic excitation and subsequent chemical transformation [16].

Indirect photodegradation mechanisms involve the formation of reactive oxygen species through photosensitization reactions. These reactive intermediates can attack various portions of the molecule, including the aromatic ring, the aliphatic chain, and the amine functionality, resulting in diverse degradation products.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

5843-53-8